![molecular formula C11H7ClOS2 B1623923 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde CAS No. 139120-69-7](/img/structure/B1623923.png)
5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde
Overview
Description
5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde (CPA) is an organosulfur compound that has been studied extensively in the laboratory due to its potential applications in scientific research. CPA is a versatile molecule that has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, CPA has been used in the synthesis of various drugs and compounds, and it has been found to have potential applications in drug delivery and drug design.
Scientific Research Applications
Antiviral Activity
The compound has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which have shown certain anti-tobacco mosaic virus activity . This suggests potential applications in the development of antiviral agents .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Synthesis of Sulfonamide Derivatives
The compound is used as a starting material in the synthesis of sulfonamide derivatives . Sulfonamides are associated with a wide range of biological activities, including antibiotic, antifungal, and herbicidal properties .
Inhibitor Studies
The compound has been used in the development of inhibitors. For example, it has been used in the synthesis of 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, an inhibitor that interacts with the active site of human glycolate oxidase .
Agricultural Applications
Given its role in the synthesis of sulfonamide derivatives with herbicidal properties , this compound could have potential applications in agriculture.
Pharmaceutical Research
The compound’s role in the synthesis of derivatives with a wide range of biological activities suggests potential applications in pharmaceutical research .
Mechanism of Action
Mode of Action
The mode of action of 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde is currently unknown . The compound’s interaction with its targets and the resulting changes need to be investigated in future studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde . .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJCKBNBFDXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427667 | |
Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde | |
CAS RN |
139120-69-7 | |
Record name | 5-[(4-Chlorophenyl)thio]-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139120-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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